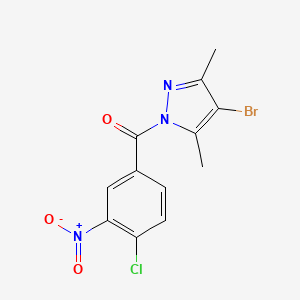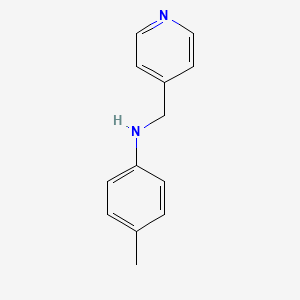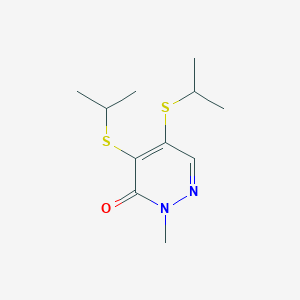![molecular formula C21H16ClN3O3 B5461049 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, also known as CMI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and to protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole in lab experiments is that it has been shown to have potent anti-cancer and neuroprotective properties, making it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole. One area of interest is in the development of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which may lead to the development of more targeted and effective treatments. Finally, research is needed to explore the potential side effects and toxicity of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which will be important for determining its safety and efficacy in clinical trials.
In conclusion, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-cancer and neuroprotective properties, and its mechanism of action is thought to involve the inhibition of certain enzymes and signaling pathways. While there are limitations to its use in lab experiments, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole shows promise as a candidate for further research in cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole involves the reaction of 2-chlorobenzyl bromide with 3-methyl-4-nitro-5-isoxazole carboxaldehyde in the presence of sodium hydride, followed by the addition of indole-3-acetaldehyde and a palladium catalyst. This reaction results in the formation of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which can be purified using chromatography techniques.
科学的研究の応用
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been studied for its potential as a neuroprotective agent, with research showing that it can protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-[(Z)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-21(25(26)27)20(28-23-14)11-10-15-12-24(19-9-5-3-7-17(15)19)13-16-6-2-4-8-18(16)22/h2-12H,13H2,1H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQEZXYMGHFFB-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5460983.png)
![4-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5460985.png)


![2-{2-[acetyl(phenyl)amino]vinyl}-1,3-diethyl-5-methoxy-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5461001.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5461010.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461033.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-methyl-2-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461035.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
![6-[(diethylamino)methyl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5461044.png)